molecular formula C25H25N3O2S2 B3076387 N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040632-67-4

N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076387
CAS No.: 1040632-67-4
M. Wt: 463.6 g/mol
InChI Key: CEJMLZXRLMYNCZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1040632-67-4) is a heterocyclic molecule with a molecular formula of C₂₅H₂₅N₃O₂S₂ and a molecular weight of 463.614 g/mol. It features a thieno[3,2-d]pyrimidinone core substituted with a phenyl group at position 7, a methyl group at position 3, and a sulfanyl-linked acetamide moiety at position 2.

Key identifiers include:

  • InChIKey: CEJMLZXRLMYNCZ-UHFFFAOYSA-N
  • Registry codes: ZINC16844946, AKOS001986304, MolPort-007-812-695

Properties

IUPAC Name

N-(4-butylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-3-4-8-17-11-13-19(14-12-17)26-21(29)16-32-25-27-22-20(18-9-6-5-7-10-18)15-31-23(22)24(30)28(25)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJMLZXRLMYNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable potential in biological applications. Its chemical structure combines elements of thienopyrimidine and acetamide, which may contribute to its biological activity. The molecular formula is C25H25N3O2S2C_{25}H_{25}N_{3}O_{2}S_{2} with a molecular weight of 463.6 g/mol .

Biological Activity

The biological activity of this compound can be assessed through various mechanisms, including enzyme inhibition and receptor interactions. Here are key findings:

  • Enzyme Inhibition :
    • The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. Similar compounds in the thieno[3,2-d]pyrimidine class have shown inhibitory effects on cholinesterases and cyclooxygenases .
    • Docking studies suggest that structural modifications influence binding affinity to target enzymes, which can lead to varying degrees of inhibition .
  • Antioxidant Potential :
    • The antioxidant properties of related thienopyrimidine compounds have been documented, indicating that this compound may also exhibit similar protective effects against oxidative stress .
  • Anticancer Activity :
    • Research has indicated that compounds with similar structures have shown promise in anticancer applications. For instance, dual inhibitors targeting multiple pathways in cancer cells have been identified within the thienopyrimidine family . This suggests that the compound may possess anticancer properties worth exploring.

The mechanism of action for this compound likely involves:

  • Binding to Enzymatic Targets : The compound's structure allows it to bind effectively to specific enzymes or receptors, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : By interacting with key proteins in biological pathways, it may alter cellular responses related to growth and apoptosis .

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds through screening drug libraries; compounds similar to N-(4-butylphenyl)-2-{...} showed significant inhibition in tumor cell lines .
PMC Article (2015)Discussed structure–activity relationships for thienopyrimidine derivatives; highlighted dual inhibition mechanisms relevant to cancer treatment .
PMC Article (2019)Explored enzyme inhibition and antioxidant properties of related compounds; suggested potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thieno[3,2-d]pyrimidinone core distinguishes this compound from other pyrimidine derivatives. For example:

  • Pyrrolo[2,3-d]pyrimidines (e.g., compounds in ) replace the thiophene ring with a pyrrole, altering electronic properties and hydrogen-bonding capacity .
  • Tetrahydropyrimidin-1(2H)-yl derivatives () feature saturated pyrimidine rings, reducing aromaticity and rigidity compared to the fully aromatic thieno-pyrimidinone system .

Functional Group Variations

Substituent Effects on Bioactivity
Compound Class Key Substituents Hypothesized Impact on Activity
Thieno[3,2-d]pyrimidinone (Target) 7-Phenyl, 3-methyl, 2-sulfanylacetamide Enhanced kinase inhibition (analog-based)
Pyrrolo[2,3-d]pyrimidine () 4-Sulfamoylphenyl, pyrimidinyl groups Potential sulfonamide-mediated targeting
Tetrahydropyrimidin-1(2H)-yl () 2-Oxotetrahydropyrimidinyl, phenoxyacetamide Conformational flexibility for receptor binding

The 4-butylphenyl group in the target compound increases steric bulk compared to smaller substituents (e.g., methyl or cyclopentyl groups in ), which may affect binding pocket compatibility in enzyme targets .

Pharmacological and Physicochemical Data

Comparative Physicochemical Properties
Property Target Compound Pyrrolo[2,3-d]pyrimidine () Tetrahydropyrimidin-1(2H)-yl ()
Molecular Weight (g/mol) 463.61 ~450–500 ~600–650
H-Bond Donors 1 2–3 2–4
H-Bond Acceptors 5 6–8 7–9
LogP (Estimated) ~3.5 (moderate lipophilicity) ~2.8–3.2 ~4.0–4.5 (high lipophilicity)
Hypothetical Pharmacokinetic Profiles
  • Pyrrolo[2,3-d]pyrimidines : Higher polarity from sulfamoyl groups may improve aqueous solubility but reduce blood-brain barrier penetration .
  • Tetrahydropyrimidin-1(2H)-yl Derivatives : High LogP values suggest prolonged tissue retention but possible metabolic instability .

Research Findings and Limitations

  • Biological Activity: While direct studies on the target compound are scarce, analogs with thieno-pyrimidinone cores have demonstrated kinase inhibitory activity (e.g., EGFR, VEGFR) due to ATP-binding site interactions. The 7-phenyl and 3-methyl groups may stabilize hydrophobic interactions .
  • Synthetic Challenges : The sulfanyl-acetamide linkage (vs. ether or amine bonds in –3) introduces synthetic complexity, requiring precise control of reaction conditions (e.g., thiol-disulfide exchange) .
  • Gaps in Data: No head-to-head comparative studies with pyrrolo-pyrimidines or tetrahydropyrimidinyl analogs are documented. Further in vitro assays are needed to validate potency and selectivity.

Notes

Structural Uniqueness: The thieno-pyrimidinone scaffold is understudied compared to pyrrolo-pyrimidines, warranting exploration in drug discovery pipelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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